6α-Hydroxy-11-deoxycortisol
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Overview
Description
6α-Hydroxy-11-deoxycortisol is a steroid molecule synthesized from 11-deoxycortisol. It is part of a group of compounds that have been studied for their unique chemical structures and biological implications. This detailed overview focuses on the synthesis, molecular structure analysis, chemical reactions and properties, and both physical and chemical properties analyses of 6α-Hydroxy-11-deoxycortisol.
Synthesis Analysis
The synthesis of 6α-Hydroxy-11-deoxycortisol involves the A-ring reduction and hydroxylation of 11-deoxycortisol, corticosterone, and 11-dehydrocorticosterone. This process yields 6α-hydroxylated compounds through a two-step reaction starting from the corresponding 6-hydroxy-4-pregnene-3-ones. Selective reduction and enzymatic reduction steps are critical, leading to the production of tetrahydro steroids (Kraan et al., 1994).
Molecular Structure Analysis
The molecular structure of 6α-Hydroxy-11-deoxycortisol is characterized using techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC/MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods confirm the presence of the hydroxyl group at the 6α position and the absence of the 11-keto group, which is a defining feature of 11-deoxycortisol derivatives (Kraan et al., 1994).
Chemical Reactions and Properties
6α-Hydroxy-11-deoxycortisol participates in various chemical reactions, showcasing its ability to be modified or used as a precursor for further steroid synthesis. Its chemical properties, including reactivity and stability, are influenced by the hydroxyl and keto groups' positions, making it a significant compound for steroid biochemistry research (Kraan et al., 1994).
Physical Properties Analysis
The physical properties of 6α-Hydroxy-11-deoxycortisol, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in biological systems and its potential therapeutic applications. These properties are determined using analytical techniques that provide insights into the compound's pharmacokinetic profile (Kraan et al., 1994).
Chemical Properties Analysis
The chemical properties of 6α-Hydroxy-11-deoxycortisol, including its acidity, basicity, and reactivity towards other chemical entities, are crucial for its role in synthetic and medicinal chemistry. Understanding these properties enables the exploration of its potential as a precursor in the synthesis of more complex steroid molecules and its interactions within biological systems (Kraan et al., 1994).
Scientific Research Applications
Glucocorticoid Metabolism and Regulation
Drug Metabolism and CYP3A Activity : Research has highlighted the utility of related cortisol metabolites as markers for evaluating drug metabolism and interactions, particularly through CYP3A enzymes. For example, 6β-Hydroxycortisol is used as a biomarker to assess drug induction or inhibition effects mediated by CYP3A in humans and animals. This is crucial for understanding how drugs affect glucocorticoid metabolism and potentially influence conditions treated by glucocorticoids (Galteau & Shamsa, 2003).
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : The enzyme 11β-HSD1 plays a critical role in converting inactive cortisone to its active form, cortisol, within target tissues, influencing glucocorticoid effects. This has implications for obesity, metabolic syndrome, and diabetes, suggesting that 11β-HSD1 could be a target for therapeutic intervention in these conditions (White, Rogoff, & McMillan, 2008; Cooper & Stewart, 2009).
Antioxidant Activity : Hydroxycinnamic acids and related compounds have been studied for their antioxidant properties, which are relevant in a broad range of applications from food engineering to medicine. Understanding the antioxidant activity of compounds related to 6α-Hydroxy-11-deoxycortisol can provide insights into their potential therapeutic uses (Munteanu & Apetrei, 2021).
Safety And Hazards
The safety data sheet for 6α-Hydroxy-11-deoxycortisol indicates that it is to be used only for scientific research and development7. It is not for use in humans or animals7.
Future Directions
The future directions of 6α-Hydroxy-11-deoxycortisol research could involve further exploration of its gluconeogenic activity6. This could provide more insight into the evolution of physiological and endocrine traits in vertebrates6.
properties
CAS RN |
76941-54-3 |
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Product Name |
6α-Hydroxy-11-deoxycortisol |
Molecular Formula |
C₂₁H₃₀O₅ |
Molecular Weight |
362.46 |
synonyms |
(6α)-6,17,21-Trihydroxy-pregn-4-ene-3,20-dione |
Origin of Product |
United States |
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